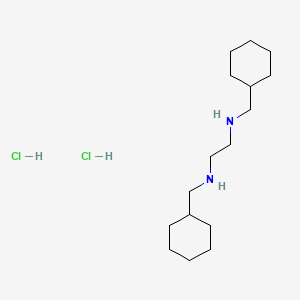
N-(5-Acetyl-6-phenylpyridazin-3-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Acetyl-6-phenylpyridazin-3-yl)pivalamide is a chemical compound with the molecular formula C17H19N3O2 and a molecular weight of 297.35166 g/mol . This compound belongs to the pyridazine family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of N-(5-Acetyl-6-phenylpyridazin-3-yl)pivalamide typically involves the reaction of 5-acetyl-6-phenylpyridazine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(5-Acetyl-6-phenylpyridazin-3-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(5-Acetyl-6-phenylpyridazin-3-yl)pivalamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(5-Acetyl-6-phenylpyridazin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The pyridazine ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate key signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
N-(5-Acetyl-6-phenylpyridazin-3-yl)pivalamide can be compared with other pyridazine derivatives, such as:
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with an oxygen atom at the 3-position of the pyridazine ring, known for its diverse pharmacological activities.
Phenylpyridazine: A similar compound with a phenyl group attached to the pyridazine ring.
This compound is unique due to the presence of both acetyl and pivalamide groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-(5-acetyl-6-phenylpyridazin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H19N3O2/c1-11(21)13-10-14(18-16(22)17(2,3)4)19-20-15(13)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,18,19,22) |
InChI Key |
ZDNBIAFADDPESP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NN=C1C2=CC=CC=C2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13652413.png)


![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrochloride](/img/structure/B13652418.png)
![2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13652419.png)


![({[(2S)-1-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B13652439.png)

![Methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13652449.png)
